Azide-PEG3-Tos
Overview
Description
Azide-PEG3-Tos is an organic compound with the chemical formula C13H19N3O5S. It is commonly used as a reagent in organic synthesis, particularly in the formation of azide-functionalized compounds. This compound is known for its role in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azide-PEG3-Tos typically involves the reaction of 4-methylbenzenesulfonyl chloride with triethylene glycol, followed by azidation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Azide-PEG3-Tos undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for the reduction of azides to amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used, although specific conditions depend on the desired product.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Formed through the reduction of the azide group.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Azide-PEG3-Tos has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the synthesis of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of Azide-PEG3-Tos primarily involves its azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules or materials being modified .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: Similar structure but with a hydroxyl group instead of an azide group.
2-(2-(2-Azidoethoxy)ethoxy)ethyl toluene-4-sulfonate: A closely related compound with similar functional groups.
Uniqueness
Azide-PEG3-Tos is unique due to its azide group, which allows it to participate in click chemistry. This makes it highly valuable in bioconjugation and other applications where specific and efficient reactions are required .
Biological Activity
Azide-PEG3-Tos is a versatile compound widely utilized in bioconjugation and drug delivery systems, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
This compound is a polyethylene glycol (PEG) derivative characterized by an azide group and a tosyl group. Its molecular formula is , with a molecular weight of approximately 329.4 g/mol. The presence of the hydrophilic PEG spacer enhances its solubility in aqueous environments, making it suitable for biological applications .
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉N₃O₅S |
Molecular Weight | 329.4 g/mol |
Purity | 98% |
Storage | -20°C |
CAS Number | 178685-33-1 |
Click Chemistry Reactions : this compound is primarily utilized in click chemistry, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions allow for the stable attachment of various biomolecules to form complex structures essential for therapeutic applications .
Bioconjugation Applications :
- Antibody-Drug Conjugates (ADCs) : this compound serves as a non-cleavable linker in ADCs, facilitating the conjugation of cytotoxic drugs to antibodies. This targeted delivery system enhances the therapeutic index while minimizing systemic toxicity .
- PROTACs : In PROTAC technology, this compound connects ligands that bind to E3 ubiquitin ligases and target proteins, promoting selective degradation of disease-related proteins via the ubiquitin-proteasome pathway .
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity through its applications in drug delivery systems:
- Targeted Delivery : Studies indicate that compounds linked with this compound can achieve high specificity in targeting cancer cells, enhancing therapeutic efficacy while reducing off-target effects .
- Cellular Uptake : The incorporation of this compound into drug formulations has been shown to improve cellular uptake due to increased solubility and favorable interactions with cellular membranes .
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
- Study on ADCs : A study demonstrated that an ADC utilizing this compound achieved a significant reduction in tumor size in MDA-MB-231 breast cancer models compared to controls. The targeted delivery mechanism resulted in enhanced accumulation of the cytotoxic agent within tumor tissues .
- PROTAC Development : Another investigation focused on PROTACs linked with this compound, revealing that these compounds successfully degraded target proteins involved in cancer progression, leading to reduced cell viability in vitro .
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S/c1-12-2-4-13(5-3-12)22(17,18)21-11-10-20-9-8-19-7-6-15-16-14/h2-5H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOJCKLTCKYNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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